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Compound of Interest

Compound Name: Tetracyanonickelate

Cat. No.: B1213329 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental techniques for the synthesis of

tetracyanonickelate(II) salts, focusing on potassium and sodium tetracyanonickelate. The

protocols are intended for use in a laboratory setting by trained professionals.

Introduction
Tetracyanonickelate(II), [Ni(CN)₄]²⁻, is a diamagnetic square planar coordination complex of

nickel(II). Its salts, such as potassium tetracyanonickelate(II) (K₂[Ni(CN)₄]) and sodium

tetracyanonickelate(II) (Na₂[Ni(CN)₄]), are yellow, water-soluble solids.[1] These compounds

serve as important precursors and catalysts in various chemical syntheses and are utilized in

applications such as electroplating.[2] The synthesis of tetracyanonickelate salts can be

achieved through different experimental routes, primarily a two-step precipitation method and a

more direct one-step synthesis.

Experimental Protocols
Protocol 1: Two-Step Synthesis of Potassium
Tetracyanonickelate(II) Monohydrate
This method involves the initial precipitation of nickel(II) cyanide, which is subsequently

dissolved in an excess of potassium cyanide to form the desired tetracyanonickelate complex.

[1] This stepwise approach is beneficial for the removal of excess potassium salts.[1]
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Step 1: Precipitation of Nickel(II) Cyanide

Dissolve a soluble nickel(II) salt (e.g., 14.5 g of NiCl₂·6H₂O, 16.0 g of NiSO₄·6H₂O, or 17.5 g

of Ni(NO₃)₂·6H₂O; approximately 0.06 moles) in 100 mL of boiling water.

In a separate beaker, dissolve 7 g of pure potassium cyanide in 100 mL of water.

Slowly add the potassium cyanide solution dropwise to the hot nickel salt solution with

constant stirring. A gray-green precipitate of hydrated nickel cyanide will form.

(Optional) To improve the filterability of the precipitate, digest the mixture on a steam bath for

one hour.

Collect the nickel cyanide precipitate by suction filtration using a Büchner funnel.

Wash the precipitate with three 20 mL portions of hot water and press the filter cake well to

remove excess liquid.

Step 2: Formation of Potassium Tetracyanonickelate(II)

Transfer the moist nickel cyanide filter cake and the filter paper to a small dish.

Carefully separate the filter paper from the solid precipitate.

Re-moisten the nickel cyanide precipitate with approximately 10 mL of water.

Prepare a solution of 7 g of potassium cyanide in 15 mL of water.

Add the potassium cyanide solution to the nickel cyanide slurry. The precipitate will dissolve,

forming an orange-red solution of potassium tetracyanonickelate(II).

Concentrate the resulting clear solution by evaporation on a steam bath until crystals begin

to form.

Cool the solution in an ice bath to promote further crystallization.

Collect the yellow crystals of potassium tetracyanonickelate(II) monohydrate by suction

filtration and allow them to air dry. A typical yield is 12-13 g.
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Protocol 2: One-Step Synthesis of Potassium
Tetracyanonickelate(II)
This protocol describes a more direct "one-pot" synthesis of potassium

tetracyanonickelate(II).

Prepare a solution of 117 g of nickel chloride tetrahydrate (NiCl₂·4H₂O, approximately 0.56

gm-mole) in 85 mL of water with stirring.

In a separate vessel, dissolve 162 g of 96% potassium cyanide (approximately 2.39 gm-

moles) in 235 mL of water.

Add the potassium cyanide solution to the nickel chloride solution. The reaction is

exothermic, and the temperature will rise; a maximum temperature of around 86 °C may be

observed. At this elevated temperature, all reaction products should remain in solution.

Cool the reaction mixture to approximately 5 °C to induce the crystallization of potassium

tetracyanonickelate.

Filter the resulting crystals.

Dry the crystals in a vacuum oven at 80 °C. This method yields approximately 84.5 g of the

product.

Protocol 3: One-Step Synthesis of Sodium
Tetracyanonickelate(II)
A similar one-step synthesis can be employed for the preparation of sodium

tetracyanonickelate(II).

Dissolve 112 g of 98% sodium cyanide (approximately 2.24 gm-moles) in 500 mL of water.

Slowly add 117 g of solid nickel chloride tetrahydrate (NiCl₂·4H₂O, approximately 0.56 gm-

mole) to the stirred sodium cyanide solution.

Continue stirring to ensure the reaction goes to completion and cool the mixture to dissipate

the heat generated.
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Chill the reaction mixture to induce precipitation of the product.

Filter the crystals and dry them under vacuum at 80 °C. This procedure yields approximately

104.2 g of dry crystals, which may contain a small percentage of water and sodium chloride.

Quantitative Data
The following tables summarize the quantitative data for the described synthesis protocols.

Table 1: Reagent Quantities for Tetracyanonickelate Synthesis

Compound
Synthesis
Method

Nickel Salt
Moles of
Nickel Salt

Cyanide
Salt

Moles of
Cyanide
Salt

K₂[Ni(CN)₄]·H

₂O
Two-Step

NiCl₂·6H₂O

(14.5 g)
~0.06

KCN (7 g + 7

g)

~0.107 +

~0.107

K₂[Ni(CN)₄] One-Step
NiCl₂·4H₂O

(117 g)
~0.56

KCN (96%,

162 g)
~2.39

Na₂[Ni(CN)₄] One-Step
NiCl₂·4H₂O

(117 g)
~0.56

NaCN (98%,

112 g)
~2.24

Table 2: Reaction Conditions and Yields

Compound
Synthesis
Method

Reaction
Temperature

Product
Appearance

Reported Yield

K₂[Ni(CN)₄]·H₂O Two-Step
Boiling water,

Steam bath
Yellow crystals 12-13 g

K₂[Ni(CN)₄] One-Step

Exothermic (up

to 86 °C), then

cooled to 5 °C

Crystals 84.5 g

Na₂[Ni(CN)₄] One-Step
Exothermic, then

chilled
Dry crystals 104.2 g
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Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of

tetracyanonickelate salts.
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Step 1: Nickel(II) Cyanide Precipitation

Step 2: Potassium Tetracyanonickelate(II) Formation

Dissolve Ni(II) salt
in boiling water

Mix solutions
(dropwise addition)

Dissolve KCN
in water

Formation of Ni(CN)₂
precipitate

Digest on steam bath
(optional)

Filter and wash
precipitate

Prepare slurry of
Ni(CN)₂ in water

Moist precipitate

Add KCN solution
to slurry

Dissolve KCN
in water

Dissolution of precipitate
(orange-red solution)

Evaporate to
crystallization

Cool in ice bath

Filter and dry
K₂[Ni(CN)₄]·H₂O crystals

Click to download full resolution via product page

Caption: Workflow for the two-step synthesis of K₂[Ni(CN)₄]·H₂O.
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Prepare aqueous
NiCl₂·4H₂O solution

Add KCN solution
to NiCl₂ solution

Prepare aqueous
KCN solution

Exothermic reaction
(products in solution)

Cool mixture to 5°C

Crystallization of
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Caption: Workflow for the one-step synthesis of K₂[Ni(CN)₄].
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Prepare aqueous
NaCN solution

Slowly add solid NiCl₂
to NaCN solution

Solid NiCl₂·4H₂O

Stir to completion
and cool

Chill to induce
precipitation

Filter and vacuum dry
crystals at 80°C

Click to download full resolution via product page

Caption: Workflow for the one-step synthesis of Na₂[Ni(CN)₄].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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